molecular formula C19H30N2O4S B11351319 N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11351319
M. Wt: 382.5 g/mol
InChI Key: JOPILQWNHMDSCL-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a sulfonyl group, and an ethoxypropyl chain. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions, including cyclization and functional group modifications. The introduction of the sulfonyl group is achieved through sulfonylation reactions, often using sulfonyl chlorides as reagents. The ethoxypropyl chain is then attached through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxypropyl chain can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
  • N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxylate

Uniqueness

N-(3-ethoxypropyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H30N2O4S

Molecular Weight

382.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H30N2O4S/c1-3-25-14-4-11-20-19(22)18-9-12-21(13-10-18)26(23,24)15-17-7-5-16(2)6-8-17/h5-8,18H,3-4,9-15H2,1-2H3,(H,20,22)

InChI Key

JOPILQWNHMDSCL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C

Origin of Product

United States

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